molecular formula C20H19ClN4OS2 B2873387 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-41-2

3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2873387
CAS No.: 847403-41-2
M. Wt: 430.97
InChI Key: RXIQPRGEBDUGCM-UHFFFAOYSA-N
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Description

3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic triazole-based compound of significant interest in medicinal chemistry and neuroscience research. This benzothiazolyl-triazole derivative is designed for research applications and is not intended for diagnostic or therapeutic use in humans or animals. Compounds within this structural class have demonstrated promising biological activities in scientific studies. Specifically, closely related 4-(3-chlorophenyl)-1,2,4-triazole-3-thione analogues have been investigated for their potent anticonvulsant properties in established preclinical models such as the maximal electroshock (MES)-induced seizure test . The mechanism of action for this chemical family is associated with the modulation of voltage-gated sodium channels (VGSCs), a key target for neuronal excitability control, as evidenced by the ability to inhibit batrachotoxin binding in radioligand assays . Researchers can utilize this compound as a chemical tool to explore the structure-activity relationships of triazole-based scaffolds and to further investigate their effects on ion channel function and potential for managing neurological disorders. Its structure features a 3-chlorophenyl substitution and a sec-butylthio ether group, which are critical for its physicochemical properties and interaction with biological targets. This product is provided for laboratory research use only.

Properties

IUPAC Name

3-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS2/c1-3-13(2)27-19-23-22-18(25(19)15-8-6-7-14(21)11-15)12-24-16-9-4-5-10-17(16)28-20(24)26/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIQPRGEBDUGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, several synthetic routes can be employed, typically involving the cyclization of appropriate intermediates. One common method includes the formation of a triazole ring through a [3+2] cycloaddition reaction. The synthesis begins with the preparation of sec-butylthiol, which is then reacted with 3-chlorophenyl isothiocyanate to form an intermediate. This intermediate undergoes further cyclization and coupling reactions to form the target compound.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often utilizes advanced catalytic systems to improve yield and efficiency. The use of transition metal catalysts such as palladium or copper can facilitate these transformations under milder conditions. Optimizing reaction conditions, such as temperature and solvent choice, is crucial to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound is known to undergo various types of chemical reactions, including:

  • Oxidation: : Can lead to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Can reduce specific functional groups to amines or alcohols.

  • Substitution: : Halogen groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are usually carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the parent compound

Scientific Research Applications

In Chemistry

In chemical research, this compound is often utilized as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in the development of new materials and catalysts.

In Biology and Medicine

The compound's triazole core is known for its antifungal, antibacterial, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and pathogenic microorganisms, making it a promising candidate for drug development.

In Industry

In industrial applications, this compound can be used as a precursor for manufacturing agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical structure allows for the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which 3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one exerts its effects largely depends on its target. In biological systems, it can inhibit specific enzymes or proteins, disrupting essential cellular processes. For instance, it can inhibit the enzyme cytochrome P450, leading to antifungal activity. The compound's ability to interact with biological membranes and proteins makes it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 1,2,4-Triazole Derivatives

Compound 5i : 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

  • Core Structure: 1,2,4-triazole with a 3-chlorophenyl substituent and a thioether-linked ethanone group.
  • Properties : Melting point = 99–100°C, yield = 82%.

Compound 5j : 1-(4-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

  • Structural Variation : 4-Chlorophenyl substituent instead of 3-chlorophenyl.
  • Properties : Higher melting point (152–153°C) compared to 5i, suggesting enhanced crystallinity due to para-substitution. Yield = 73% .

Key Comparison :

  • The 3-chlorophenyl group in the target compound and 5i may confer similar electronic effects, but the sec-butylthio substituent in the target differs from the ethanone-thioether group in 5i/5j.
Benzo[d]thiazol-2(3H)-one Derivatives

Compound 3gk : 3-Methyl-6-(4-phenylbut-3-yn-2-yl)benzo[d]thiazol-2(3H)-one

  • Core Structure : Benzo[d]thiazol-2(3H)-one with a methyl group and an alkyne-linked phenyl substituent.
  • Properties : Synthesized in 36% yield as a yellow oil. Lower yield compared to triazole derivatives, possibly due to steric challenges in alkyne functionalization .

Compound 3hf : 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one

  • Structural Features : Ethyl group at N3 and a bulky bis-aryl substituent.
  • Properties : Synthesized via column chromatography (3–5% ethyl acetate/hexane), though yield is unspecified .

Key Comparison :

  • The target compound’s triazole-thioether linker distinguishes it from these benzothiazolone derivatives.
Table 1. Comparative Analysis of Structural Analogues
Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Bioactivity
Target Compound Triazole + Benzothiazolone 3-Chlorophenyl, sec-butylthio N/A N/A N/A
5i 1,2,4-Triazole + Ethanone 3-Chlorophenyl, fluoroquinazolinyl 99–100 82 Antibacterial, Antifungal
5j 1,2,4-Triazole + Ethanone 4-Chlorophenyl, fluoroquinazolinyl 152–153 73 Antibacterial, Antifungal
3gk Benzothiazolone Methyl, 4-phenylbut-3-yn-2-yl N/A (oil) 36 N/A
Key Observations:

Substituent Position Effects : The para-chlorophenyl group in 5j increases melting point by ~53°C compared to 5i, highlighting the role of substituent geometry in crystallinity .

Synthetic Challenges : Lower yields in benzothiazolone derivatives (e.g., 3gk, 36%) suggest that introducing bulky or alkyne groups may complicate synthesis compared to triazole-thioether systems .

Bioactivity Trends : Triazole-thioether derivatives (e.g., 5i/5j) show broader bioactivity than benzothiazolone analogues, possibly due to enhanced interaction with microbial targets .

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